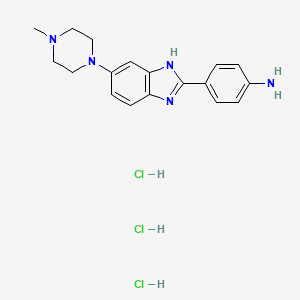
Hoechst 8208
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hoechst 8208, also known as this compound, is a useful research compound. Its molecular formula is C18H24Cl3N5 and its molecular weight is 416.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DNA Staining and Visualization
Hoechst 8208 is widely recognized for its ability to bind specifically to the minor groove of double-stranded DNA. This property makes it an excellent choice for various imaging techniques.
- Fluorescence Microscopy : this compound is commonly used in fluorescence microscopy to visualize nuclei in live and fixed cells. The dye emits blue fluorescence upon binding to DNA, allowing researchers to study cellular structures and processes.
- Flow Cytometry : The dye is also utilized in flow cytometry for cell cycle analysis. This compound can differentiate between live and dead cells based on their ability to efflux the dye, which is particularly useful in studying stem cells and cancer cells .
Cell Cycle Analysis
This compound is instrumental in analyzing the cell cycle phases due to its binding characteristics. It allows researchers to quantify the number of cells in different phases (G0/G1, S, G2/M) by measuring fluorescence intensity.
- Case Study : In a study involving human bone sarcoma cell lines, this compound was used to identify drug-resistant side population cells by analyzing their fluorescence characteristics through flow cytometry .
Apoptosis Studies
The dye plays a crucial role in apoptosis research by enabling the detection of chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.
- Application : this compound staining can be combined with other markers to assess apoptotic processes in various cell types, providing insights into therapeutic responses in cancer treatments .
Drug Delivery Systems
Recent studies have explored the use of this compound as a targeting module in drug delivery systems. Its ability to bind DNA can be leveraged for delivering therapeutic agents directly to cancer cells.
- Case Study : Research demonstrated that conjugating this compound with anticancer drugs improved targeting efficiency and reduced systemic toxicity compared to unmodified drugs .
Detection of DNA Damage
This compound is utilized as a probe for detecting DNA damage within living cells. Its fluorescence properties change upon binding to damaged DNA, making it a valuable tool for assessing genotoxicity.
- Quantification Method : A ratiometric fluorescence imaging approach was developed using this compound to quantify DNA damage caused by oxidative stress, demonstrating its application in toxicological studies .
Nucleic Acid Detection
The dye's specificity for nucleic acids extends beyond DNA; it can also be used for detecting RNA in various experimental setups.
- Application : this compound has been employed in agarose gel electrophoresis to visualize RNA bands alongside DNA, facilitating comprehensive nucleic acid analysis .
Comparison with Other Dyes
Hoechst dyes, including this compound, are often compared with other nucleic acid stains like DAPI (4',6-diamidino-2-phenylindole). Key differences include:
| Feature | This compound | DAPI |
|---|---|---|
| Cell Permeability | High | Moderate |
| Toxicity | Lower than DAPI | Higher |
| Fluorescence Emission | Blue (around 450 nm) | Blue (around 461 nm) |
| Binding Specificity | Minor groove of DNA | Minor groove of DNA |
属性
CAS 编号 |
107882-63-3 |
|---|---|
分子式 |
C18H24Cl3N5 |
分子量 |
416.8 g/mol |
IUPAC 名称 |
4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]aniline;trihydrochloride |
InChI |
InChI=1S/C18H21N5.3ClH/c1-22-8-10-23(11-9-22)15-6-7-16-17(12-15)21-18(20-16)13-2-4-14(19)5-3-13;;;/h2-7,12H,8-11,19H2,1H3,(H,20,21);3*1H |
InChI 键 |
PGVHDHFKFINXBN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)N.Cl.Cl.Cl |
规范 SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)N.Cl.Cl.Cl |
Key on ui other cas no. |
107882-63-3 |
同义词 |
2-(4'-aminophenyl)-5-(4'-methylpiperazin-1-yl)benzimidazole H 8208 H8208 Hoechst 8208 Hoechst-8208 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















